molecular formula C10H8N4O2S B11047896 7-(Thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(Thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11047896
M. Wt: 248.26 g/mol
InChI Key: KRINJFULNFBUCR-UHFFFAOYSA-N
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Description

7-(Thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a triazolopyrimidine core substituted with a thiophene ring at the 7-position and a carboxylic acid group at the 5-position. This structure combines the electron-rich thiophene moiety with the hydrogen-bonding capability of the carboxylic acid, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C10H8N4O2S

Molecular Weight

248.26 g/mol

IUPAC Name

7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H8N4O2S/c15-9(16)6-4-7(8-2-1-3-17-8)14-10(13-6)11-5-12-14/h1-5,7H,(H,15,16)(H,11,12,13)

InChI Key

KRINJFULNFBUCR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2C=C(NC3=NC=NN23)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The broad substrate scope and functional group tolerance further enhance its synthetic utility .

Chemical Reactions Analysis

Types of Reactions: 7-(Thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 7-(Thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antimicrobial properties. For instance, compounds synthesized from this structure have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial DNA synthesis and cell wall formation .

Anticancer Properties

Several derivatives of this compound have been evaluated for their anticancer activity. In vitro studies indicated that some analogs possess potent cytotoxic effects against breast cancer cell lines (e.g., MCF-7), outperforming standard chemotherapeutic agents. The presence of the thiophene ring enhances the interaction with cellular targets, leading to increased apoptosis in cancer cells .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of 7-(Thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine derivatives. Compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory diseases .

Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. Studies have explored the use of 7-(Thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films with good charge transport characteristics is particularly advantageous for these applications .

Photovoltaic Devices

Due to its suitable energy levels and stability under light exposure, this compound has been investigated as a potential material for use in photovoltaic devices. Its incorporation into polymer blends has shown promise in enhancing the efficiency of solar cells through improved light absorption and charge mobility .

Case Studies

StudyFocusFindings
Antimicrobial ActivityCompounds exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Anticancer ActivityCertain derivatives showed higher cytotoxicity against MCF-7 cells compared to standard treatments.
Organic ElectronicsDemonstrated potential for use in OLEDs with enhanced charge transport properties.

Mechanism of Action

The mechanism of action of 7-(Thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations at the 7-Position

The 7-position substituent significantly influences the electronic and biological properties of triazolopyrimidine derivatives. Key analogs include:

Compound Name 7-Substituent 5-Position Key Properties/Applications References
7-(Thiophen-2-yl)-...-5-carboxylic acid Thiophene Carboxylic acid Potential bioactivity (inferred)
7-Oxo-...-5-carboxylic acid Oxo (C=O) Carboxylic acid Intermediate for drug synthesis
7-(4-Methoxyphenyl)-...-5-carboxylic acid 4-Methoxyphenyl Carboxylic acid Discontinued (likely agrochemical)
7-(2,4-Dimethoxyphenyl)-...-6-carboxylate 2,4-Dimethoxyphenyl Ethyl carboxylate Synthetic intermediate
7-Phenyl-...-2-carboxylic acid Phenyl Carboxylic acid Structural analog for bioactivity
  • Thiophene vs. Phenyl/Methoxyphenyl : The thiophene group introduces sulfur-based π-electron density, which may enhance binding to metal ions or aromatic receptors compared to phenyl or methoxyphenyl analogs .
  • Carboxylic Acid vs. Ester : The free carboxylic acid at the 5-position improves water solubility and hydrogen-bonding capacity relative to ester derivatives (e.g., ethyl carboxylate in ), which are more lipophilic and metabolically stable .

Biological Activity

7-(Thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a triazole ring fused to a pyrimidine ring with a thiophene substituent, contributing to its unique chemical properties. The IUPAC name highlights its structural complexity and potential for interaction with biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways. For example, studies have indicated that similar triazolopyrimidine derivatives exhibit inhibitory effects on enzymes such as DprE1, crucial for the survival of Mycobacterium tuberculosis .
  • Antiviral Activity : Research has shown that derivatives of this compound can disrupt protein-protein interactions critical for viral replication. For instance, compounds targeting the PA-PB1 interface of the influenza A virus polymerase demonstrated significant antiviral activity .

Biological Evaluation

Various studies have evaluated the biological activity of this compound. Below are summarized findings from recent research:

StudyActivityFindings
Antitubercular Activity Moderate to GoodCompounds related to triazolopyrimidine structures showed promising results against M. tuberculosis with MIC values indicating effective inhibition .
Antiviral Activity SignificantDerivatives demonstrated IC50 values in the low micromolar range against influenza virus strains .
Antioxidant Activity HighCompounds exhibited antioxidant properties comparable to established antioxidants like Trolox .

Case Study 1: Antitubercular Activity

A study synthesized several triazolopyrimidine derivatives and evaluated their antitubercular activity against Mycobacterium tuberculosis. The results indicated that certain derivatives had better efficacy than traditional treatments like isoniazid (INH), with selectivity indices suggesting favorable pharmacokinetics .

Case Study 2: Antiviral Efficacy

In another investigation focusing on influenza A virus polymerase inhibitors, derivatives of 7-(Thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine were shown to effectively inhibit the PA-PB1 interaction necessary for viral replication. The most potent derivative exhibited an IC50 value of 3.3 μM .

Q & A

Q. How to validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Knockdown/Overexpression Models : siRNA silencing of putative targets (e.g., EGFR) to confirm pathway involvement .
  • Metabolomic Profiling : LC-MS/MS to track downstream metabolic changes after treatment .

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